4-bromo-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
4-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is a synthetic organic compound that features a bromine atom, a morpholine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Morpholine Ring: This step usually involves nucleophilic substitution reactions where the morpholine ring is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
4-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-MORPHOLIN-4-YL-QUINOLIN-4-ONES: These compounds also contain a morpholine ring and are investigated for their potential as enzyme inhibitors.
2-MORPHOLIN-4-YL-PYRIDO[1,2-A]PYRIMIDIN-4-ONES: Similar in structure, these compounds are explored for their biological activities.
Uniqueness
4-BROMO-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research applications.
Properties
Molecular Formula |
C15H15BrN4O2 |
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Molecular Weight |
363.21 g/mol |
IUPAC Name |
4-bromo-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H15BrN4O2/c16-12-3-1-11(2-4-12)14(21)19-13-9-17-15(18-10-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) |
InChI Key |
ISZORXXYOZVRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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